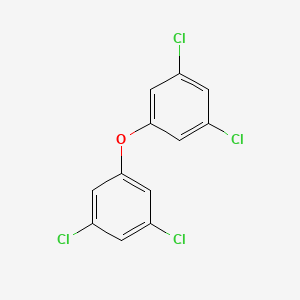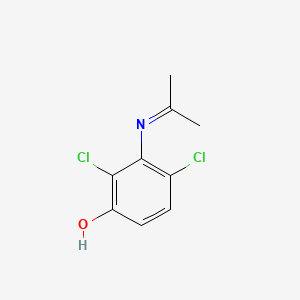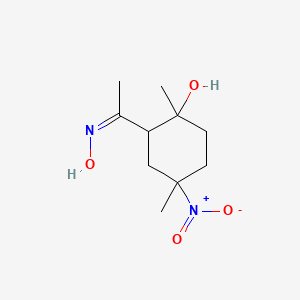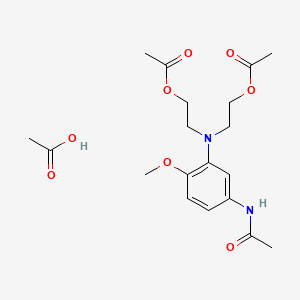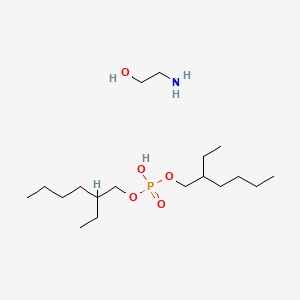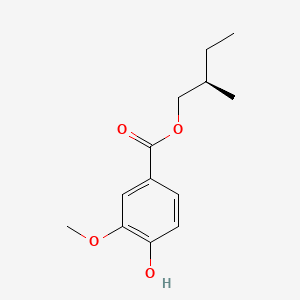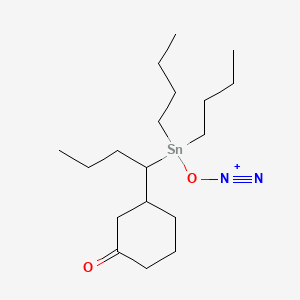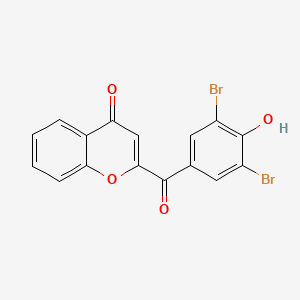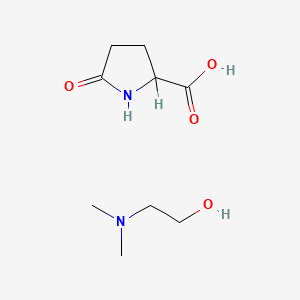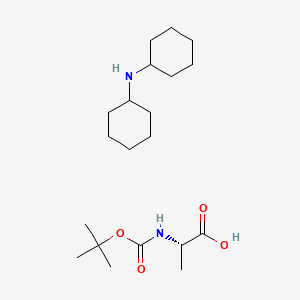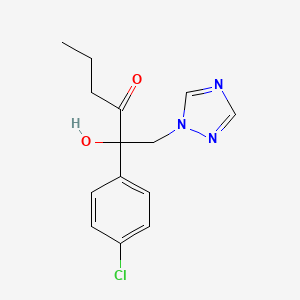
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is a silane coupling agent that contains both organic and inorganic components. This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it a valuable additive in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine typically involves the reaction of tris(octyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silane groups to siloxane.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include silanol derivatives, siloxane compounds, and various substituted amines .
Scientific Research Applications
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in coatings, adhesives, and sealants to enhance their performance.
Mechanism of Action
The mechanism by which N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine exerts its effects involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic components. The amino groups in the compound also play a crucial role in forming hydrogen bonds and ionic interactions with various substrates.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Triethoxysilyl)propyl)ethylenediamine
- N-(3-(Triisopropoxysilyl)propyl)ethylenediamine
Uniqueness
N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is unique due to its long octyloxy chains, which provide enhanced hydrophobicity and flexibility compared to other silane coupling agents. This makes it particularly useful in applications where water resistance and mechanical flexibility are critical.
Properties
CAS No. |
93804-22-9 |
|---|---|
Molecular Formula |
C29H64N2O3Si |
Molecular Weight |
516.9 g/mol |
IUPAC Name |
N'-(3-trioctoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H64N2O3Si/c1-4-7-10-13-16-19-26-32-35(29-22-24-31-25-23-30,33-27-20-17-14-11-8-5-2)34-28-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChI Key |
IIFQOFYIMRYCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](CCCNCCN)(OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


